molecular formula C17H20ClN5O2 B2664723 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea CAS No. 1448133-27-4

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea

Cat. No. B2664723
CAS RN: 1448133-27-4
M. Wt: 361.83
InChI Key: RRWQJLIXVFAKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a chemical compound that is commonly used in scientific research. It is also known by its chemical name, PD184352. This compound has been extensively studied for its potential applications in treating various diseases, including cancer.

Scientific Research Applications

Synthesis and Biological Activities

  • A study on the synthesis of O-Mannich bases of dihydropyrimidinones demonstrated potential antitumor and anticancer activities. The compounds synthesized showed varying degrees of effectiveness, with one particular compound being identified as more effective compared to others (Venkateshwarlu et al., 2014).

Mechanistic Insights

  • Research on a synthetic phenoxypyrimidine-urea derivative, AKF-D52, revealed its ability to induce apoptosis in non-small cell lung cancer cells through both caspase-dependent and -independent pathways. Additionally, AKF-D52 was found to trigger cytoprotective autophagy, indicating its potential as a therapeutic agent for lung cancer treatment (Gil et al., 2021).

Chemical Properties and Applications

  • The study of substituted phenyltetrahydropyrimidinones revealed their herbicidal activity by inhibiting carotenoid biosynthesis. Structure-activity relationships were explored to understand the influence of different substituents on herbicidal effectiveness (Babczinski et al., 1995).

Molecular Interactions and Effects

  • The allosteric antagonist PSNCBAM-1, a compound with structural relevance, was studied for its effects on CB1 receptor modulation. This research provides insights into the complex interactions of similar urea derivatives with biological receptors, highlighting the potential for diverse pharmacological applications (Wang et al., 2011).

properties

IUPAC Name

1-(2-chlorophenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-11-15(22-17(24)21-14-6-4-3-5-13(14)18)12(2)20-16(19-11)23-7-9-25-10-8-23/h3-6H,7-10H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWQJLIXVFAKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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